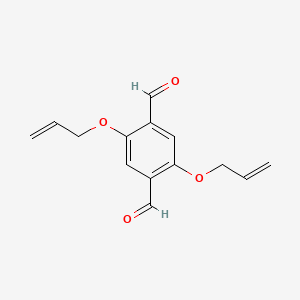

2,5-Bis(allyloxy)terephthalaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-bis(prop-2-enoxy)terephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-5-17-13-7-12(10-16)14(18-6-4-2)8-11(13)9-15/h3-4,7-10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYULNKKQYDZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1C=O)OCC=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis Allyloxy Terephthalaldehyde and Its Framework Derivatives

Precursor Synthesis of 2,5-Bis(allyloxy)terephthalaldehyde

The primary route for synthesizing 2,5-Bis(allyloxy)terephthalaldehyde involves the derivatization of a more readily available precursor, 2,5-dihydroxyterephthalaldehyde (B1588973).

The synthesis commences with 2,5-dihydroxyterephthalaldehyde, a compound characterized by two hydroxyl groups and two aldehyde functionalities on a benzene (B151609) ring. chemicalbook.combldpharm.comtcichemicals.comnih.gov The key transformation is an etherification reaction, specifically a Williamson ether synthesis. In this reaction, the hydroxyl groups of 2,5-dihydroxyterephthalaldehyde are deprotonated by a suitable base to form phenoxides. These phenoxides then act as nucleophiles, attacking an allyl halide, such as allyl bromide or allyl chloride, to form the desired 2,5-Bis(allyloxy)terephthalaldehyde. The presence of the allyl groups provides sites for post-synthetic modification. ossila.combeilstein-journals.org

A general synthetic scheme is as follows: 2,5-Dihydroxyterephthalaldehyde + 2 Allyl Halide (in the presence of a base) → 2,5-Bis(allyloxy)terephthalaldehyde + 2 Salt

The choice of base and solvent is crucial for optimizing the reaction yield and purity. Common bases include potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed.

Table 1: Key Reactants in the Synthesis of 2,5-Bis(allyloxy)terephthalaldehyde

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2,5-Dihydroxyterephthalaldehyde | 1951-36-6 | C8H6O4 | Starting Material |

| Allyl Bromide | 106-95-6 | C3H5Br | Allylating Agent |

| Potassium Carbonate | 584-08-7 | K2CO3 | Base |

| 2,5-Bis(allyloxy)terephthalaldehyde | 2377871-78-6 | C14H14O4 | Final Product |

Principles of Dynamic Covalent Chemistry (DCC) in COF Formation

Dynamic Covalent Chemistry (DCC) is a cornerstone of Covalent Organic Framework (COF) synthesis. nih.govnih.govacs.org This strategy relies on the formation of reversible covalent bonds, which allows for "error-checking" and self-correction during the assembly process, leading to highly crystalline and ordered porous structures. nih.govresearchgate.net

Reversible Linkage Formation for Error Correction and Enhanced Crystallinity

The hallmark of DCC is the reversibility of the bond-forming reactions. nih.gov This reversibility allows for the breaking and reforming of bonds, enabling the system to reach a thermodynamic minimum, which corresponds to the most stable and crystalline framework. nih.govresearchgate.net This error-correction mechanism is what distinguishes COFs from amorphous porous polymers. ntu.edu.sg The ability of the building blocks to self-correct and organize into a periodic network is fundamental to achieving the long-range order characteristic of COFs. nih.gov

Imine Linkage Formation via Schiff Base Condensation with Amine Building Blocks

One of the most widely utilized reactions in DCC for COF synthesis is the formation of imine linkages through Schiff base condensation. ntu.edu.sgacs.org This reaction involves the condensation of an aldehyde, such as 2,5-Bis(allyloxy)terephthalaldehyde, with a primary amine. The reaction is reversible and often catalyzed by acids. nih.govresearchgate.net The imine linkage offers good stability, and the ease of access to a wide variety of aldehyde and amine precursors has led to a vast library of imine-linked COFs. ntu.edu.sgacs.org However, the reversible nature of the imine bond can also be a concern for the long-term stability of the resulting COFs in certain applications. acs.orgnih.gov

The general reaction is as follows: R-CHO + R'-NH2 ⇌ R-CH=N-R' + H2O

The formation of imine-linked COFs from 2,5-Bis(allyloxy)terephthalaldehyde and a suitable amine linker would result in a 2D or 3D framework with pendant allyl groups.

Hydrazone Linkage Formation through Reaction with Hydrazide Derivatives

Hydrazone linkages represent another important class of dynamic covalent bonds used in COF synthesis. nih.govrice.edu These are formed through the condensation of an aldehyde with a hydrazide derivative. COFs constructed with hydrazone linkages are known for their high crystallinity, excellent chemical and thermal stability, and permanent porosity. nih.govrice.eduresearchgate.net

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone bond. Similar to imine formation, this reaction is reversible, allowing for the self-healing necessary for crystalline COF formation. rsc.org For instance, 2,5-Bis(allyloxy)terephthalohydrazide can react with aldehyde derivatives to form COFs with hydrazone linkages. ossila.com

Exploration of Other Dynamic Covalent Bonds

While imine and hydrazone linkages are prevalent, DCC encompasses a broader range of reversible reactions for COF synthesis. nih.gov These include the formation of:

Boronate esters: from the condensation of boronic acids and diols.

Boroxines: from the self-condensation of boronic acids.

β-Ketoenamines: formed from the reaction of an amine with a β-ketoenal, which can be considered a derivative of the imine linkage. researchgate.netntu.edu.sg

Imides: formed from the reaction of an anhydride (B1165640) and an amine. nih.gov

The exploration of new dynamic covalent reactions continues to expand the scope and versatility of COF synthesis, enabling the design of novel frameworks with tailored properties. researchgate.net

Advanced Synthetic Protocols for COF Assembly

The construction of Covalent Organic Frameworks (COFs) from molecular precursors like 2,5-Bis(allyloxy)terephthalaldehyde relies on the formation of strong covalent bonds to yield crystalline, porous structures. The choice of synthetic methodology is critical in controlling the crystallinity, porosity, and functionality of the resulting framework. Advanced protocols, including solution-phase techniques and emerging solid-state methods, offer precise control over the COF assembly process.

Solution-Phase Synthesis Techniques: Solvothermal and Microwave-Assisted Approaches

Solution-phase synthesis is a cornerstone for COF formation, with solvothermal and microwave-assisted methods being two of the most powerful approaches.

Solvothermal Synthesis: This conventional method involves heating a solution of the organic monomers, such as 2,5-Bis(allyloxy)terephthalaldehyde and a suitable linker (e.g., a triamine), in a sealed vessel. The elevated temperature and pressure facilitate the reversible formation and error-correction of covalent bonds, leading to highly crystalline COF materials. The choice of solvent or solvent mixture is crucial and can influence the morphology and properties of the resulting COF. For instance, the synthesis of COFs from dialdehydes like 2,5-dihydroxyterephthalaldehyde, a close structural analog of the title compound, has been successfully achieved in a mixture of mesitylene (B46885) and dioxane with an acid catalyst. google.com This approach allows for the slow, controlled growth of the framework, which is essential for achieving a high degree of order.

Microwave-Assisted Synthesis: Offering a significant leap in efficiency, microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. rsc.orgnih.gov This technique can dramatically reduce reaction times from days to minutes or hours, while often improving the yield and sometimes the crystallinity of the COF. mdpi.com The rapid and uniform heating provided by microwaves can lead to faster nucleation and growth of COF crystals. rsc.org This method is considered a more energy-efficient and time-saving alternative to conventional solvothermal synthesis. nih.gov Reviews on this topic highlight the growing interest in microwave-assisted synthesis for a variety of COF linkages, including imines, enamines, and azines. nih.gov

Table 1: Comparison of Solvothermal and Microwave-Assisted Synthesis for COFs

| Parameter | Solvothermal Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically 24-72 hours | Minutes to a few hours mdpi.com |

| Temperature | 80-200 °C | Often similar or slightly lower than solvothermal rsc.org |

| Pressure | Autogenous | Autogenous |

| Energy Source | Conventional oven | Microwave irradiation |

| Advantages | High crystallinity, good for fundamental studies | Rapid synthesis, high yield, energy efficient rsc.orgmdpi.com |

| Disadvantages | Long reaction times, high energy consumption | Requires specialized equipment, potential for localized overheating |

Emerging Green Solid-Phase Synthesis Methodologies for COFs

In response to the growing demand for sustainable chemical processes, green synthetic methods for COFs are gaining significant traction. These approaches aim to minimize or eliminate the use of hazardous organic solvents and reduce energy consumption.

Solid-Phase Synthesis: A promising green alternative is the solid-phase or mechanochemical synthesis of COFs. google.comosti.govrsc.org This method involves the grinding or milling of solid-state monomers, sometimes with a small amount of a liquid additive (liquid-assisted grinding), to initiate the polymerization reaction. rsc.org This solvent-free or low-solvent approach avoids the issues associated with bulk organic solvents and can lead to the rapid formation of crystalline COFs at ambient temperature. google.comrsc.org For instance, the mechanochemical synthesis of imine-linked COFs has been demonstrated to produce materials with high surface areas and excellent performance in applications like iodine capture. rsc.org A patent for a green solid-phase synthesis method highlights its potential for large-scale preparation of COFs by avoiding organic solvents and the high pressures associated with solvothermal reactions. google.com This strategy is not only environmentally benign but also offers a pathway for the scalable production of COFs. google.comresearchgate.net

Table 2: Overview of Green Solid-Phase Synthesis for COFs

| Feature | Description |

|---|---|

| Methodology | Mechanical grinding or milling of solid monomers, often with a liquid additive. rsc.org |

| Solvent Use | Solvent-free or minimal solvent (liquid-assisted grinding). google.comrsc.org |

| Reaction Time | Typically 1-2 hours. rsc.org |

| Temperature | Often conducted at ambient temperature. |

| Advantages | Environmentally friendly, reduced waste, potential for scalability, rapid synthesis. google.comrsc.org |

| Key Findings | Can produce highly crystalline COFs with large surface areas. rsc.org |

Fabrication of COF Membranes and Films

The unique porous and crystalline nature of COFs makes them highly attractive for applications in separations and electronics. Fabricating these materials into continuous and defect-free membranes and thin films is a critical step towards realizing their full potential.

Layer-by-Layer Stacking for Controlled Membrane Assembly

The layer-by-layer (LbL) assembly technique provides a versatile and precise method for constructing COF membranes. nih.gov This bottom-up approach involves the sequential deposition of COF nanosheets or their precursors onto a porous support. nih.gov By carefully controlling the number of deposition cycles, the thickness and, consequently, the performance of the membrane can be finely tuned.

The process typically begins with the exfoliation of bulk COF powder into a dispersion of thin nanosheets. These nanosheets are then deposited onto a substrate using techniques such as vacuum filtration or spin-coating. nih.gov The ability to create well-ordered, stacked layers of COF nanosheets allows for the formation of membranes with a defined thickness and a narrow pore size distribution, which are crucial for achieving high separation selectivity. This method has been successfully employed to create COF membranes for various applications, including gas separation and water desalination. nih.gov

Development of Solution-Processable Crystalline Polymeric Thin Films

The development of solution-processable COFs or related crystalline polymers is a significant advancement for their application in electronic and optoelectronic devices. Solution processability allows for the fabrication of large-area, uniform thin films using simple and scalable techniques like spin-coating or printing.

Achieving solution processability in crystalline polymers often involves the introduction of flexible side chains or the use of specific monomer designs that prevent irreversible aggregation in solution. While direct solution processing of highly crystalline COFs remains a challenge, research into polymers with similar ordered structures is paving the way. For instance, studies on solution-processable functional polymers demonstrate that with appropriate chemical design, materials can be synthesized to form high-quality thin films from solution, exhibiting desirable properties like high ionic conductivity. purdue.edu The principles learned from these systems can be applied to the design of new COF monomers, such as 2,5-Bis(allyloxy)terephthalaldehyde, to enhance their solubility and facilitate the fabrication of crystalline polymeric thin films for advanced applications.

Architectural Design, Structural Elucidation, and Topological Engineering of 2,5 Bis Allyloxy Terephthalaldehyde Based Frameworks

Rational Design Strategies for Tailored COF Architectures

The construction of COFs is a process guided by the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting network. urjc.es The use of 2,5-Bis(allyloxy)terephthalaldehyde (BATA) as a linear or bent building block allows for the application of several design strategies to create sophisticated COF architectures with customized properties.

Precision Control of Pore Size and Topology through Linker Selection

The pore size and topology of a COF are fundamentally determined by the dimensions and symmetry of its constituent monomers. chemsoon.com When using a linear dialdehyde (B1249045) like BATA, the choice of the multitopic amine linker is paramount in defining the final framework. For instance, combining a C2-symmetric linker like BATA with a C4-symmetric tetra-amine, such as 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphyrin (TAPP), leads to the formation of a 2D framework with a specific, predictable topology. ambeed.com

The dimensions of the amine linker directly influence the resulting pore size. A longer amine linker will result in a COF with larger pores, while a shorter linker will yield a more compact network. This principle allows for the systematic tuning of porosity, which is critical for applications such as gas storage and separation, where specific pore sizes are required to selectively adsorb different molecules. While BATA itself has fixed dimensions, its combination with a diverse library of amine linkers provides a pathway to a wide range of COF structures with controlled porosity.

Integration of Reactive Allyl Moieties within COF Cavities

A key feature of 2,5-Bis(allyloxy)terephthalaldehyde is the presence of pendant allyl groups. These groups are strategically positioned to line the inner walls of the COF's pores without disrupting the framework's structural integrity. ambeed.com The allyl groups are chemically reactive and can undergo a variety of post-synthetic modifications (PSM), most notably via thiol-ene click chemistry. scispace.com This allows for the covalent grafting of new functional molecules onto the COF scaffold after its initial synthesis.

This "pore-surface engineering" is a powerful tool for tailoring the chemical environment within the COF. For example, research has demonstrated the use of BATA in conjunction with 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA) to create a mixed-linker porphyrin-based COF. ambeed.com The resulting material, H2P-COF-BATA, possesses reactive allyl groups that can be used to covalently anchor sulfur within the pores. ambeed.com This strategy enhances the performance of the material as a cathode in Lithium-Sulfur batteries by trapping polysulfides and improving cycling stability. ambeed.com The ability to introduce reactive handles like allyl groups opens up a vast design space for creating highly functionalized COFs for catalysis, sensing, and targeted delivery applications.

| Monomer | Functionality | Role in COF Design |

| 2,5-Bis(allyloxy)terephthalaldehyde (BATA) | Aldehyde, Allyl Ether | Forms the framework backbone; provides reactive sites for post-synthetic modification. ambeed.comscispace.com |

| 2,5-Dihydroxyterephthalaldehyde (DHTA) | Aldehyde, Hydroxyl | Enhances crystallinity through hydrogen bonding interactions. ambeed.com |

| 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphyrin (TAPP) | Tetra-amine | Acts as a tetragonal node, defining the pore structure and providing a robust skeleton. ambeed.com |

Methodologies for Heteropore COF Construction and Hierarchical Porosity

Creating COFs with multiple, distinct pore sizes, known as heteropore COFs, is a sophisticated design challenge that offers significant advantages for mass transport and size-selective processes. One effective methodology to achieve this is the mixed-linker strategy. By co-condensing building blocks of different lengths or geometries, it is possible to generate a framework with a distribution of pore sizes.

In the context of BATA, a mixed-linker approach involving BATA and a structurally similar but functionally different dialdehyde, like DHTA, has been successfully employed. ambeed.com In the H2P-COF-BATA system, a 3:1 molar ratio of DHTA to BATA was used. ambeed.com While this specific example primarily aimed to introduce functionality rather than creating distinct pore sizes, the underlying principle can be extended. By combining BATA with another dialdehyde of a significantly different length, one could create a heteroporous structure. This approach allows for the creation of materials with hierarchical porosity, where larger mesopores facilitate rapid diffusion of molecules to the smaller, highly active micropores, enhancing performance in applications like catalysis. The angle-specific-vertex strategy, which combines monomers of different symmetries (e.g., D2h and C2), is another powerful method for constructing heteropore COFs with Kagome-type lattices.

Advanced Characterization Techniques for Structural Elucidation

Confirming the successful synthesis of a BATA-based COF and elucidating its structure requires a suite of advanced characterization techniques. These methods provide evidence of covalent bond formation, assess the degree of crystallinity, and quantify the porosity of the material.

Spectroscopic Analysis of Linkage Formation and Framework Integrity

Spectroscopic methods are indispensable for confirming the chemical structure of both the BATA monomer and the final COF.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for monitoring the progress of the condensation reaction. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1690 cm⁻¹) and the N-H stretching bands of the amine, coupled with the appearance of the C=N stretching band of the newly formed imine linkage (around 1620 cm⁻¹), provides strong evidence for the successful formation of the COF network.

| Technique | Information Obtained | Key Findings for BATA-based COFs |

| Solution NMR (¹H, ¹³C) | Structural confirmation of the BATA monomer. | Verifies the presence of aldehyde and allyl protons and carbons. ambeed.com |

| Solid-State NMR (¹³C CP-MAS) | Confirms covalent linkage formation and framework structure. | Evidence of imine bond formation and retention of linker integrity. ambeed.com |

| FTIR Spectroscopy | Monitors the reaction and confirms the formation of new bonds. | Disappearance of aldehyde C=O stretch, appearance of imine C=N stretch. |

Diffraction-Based Studies for Crystalline Order and Porosity Assessment

The defining characteristic of a COF is its crystallinity, which is assessed using diffraction techniques.

Powder X-ray Diffraction (PXRD): PXRD is the primary method for evaluating the long-range order and crystallinity of the synthesized COF. A well-resolved diffraction pattern with distinct peaks indicates a crystalline structure. The positions of the diffraction peaks can be indexed to a specific crystallographic lattice (e.g., hexagonal, square), and the experimental pattern can be compared to a simulated pattern based on a proposed structural model. For instance, the PXRD pattern of H2P-COF-BATA showed characteristic diffraction peaks that confirmed its crystalline nature. ambeed.com Interestingly, after infiltration with sulfur, these peaks disappeared, indicating that the sulfur was highly dispersed within the COF's pores. The recovery of the original diffraction pattern after sulfur removal confirmed the stability of the COF framework. ambeed.com

Porosity Assessment: The porosity of BATA-based COFs is typically analyzed using gas adsorption isotherms, commonly with nitrogen or argon at low temperatures (77 K or 87 K, respectively). The shape of the isotherm provides information about the pore structure (microporous, mesoporous, or hierarchical). From these isotherms, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution can be calculated, providing a quantitative measure of the material's porosity.

| Analysis | Parameter | Example Value (H2P-COF-BATA) |

| PXRD | Major Diffraction Peaks (2θ) | Data not explicitly provided in the source, but crystallinity was confirmed. ambeed.com |

| Gas Adsorption | BET Surface Area | Porosity confirmed by argon adsorption, specific value not stated. ambeed.com |

| Gas Adsorption | Pore Type | Microporous nature inferred from application. ambeed.com |

Comparative Analysis with Other Porous Organic Materials

Frameworks synthesized from 2,5-Bis(allyloxy)terephthalaldehyde are a subset of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers constructed with strong covalent bonds. nih.govrsc.org Their properties are best understood through comparison with other major classes of porous materials.

Distinctions from Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

While both COFs and Metal-Organic Frameworks (MOFs), also known as Porous Coordination Polymers (PCPs), are defined by their crystalline, porous structures, their fundamental composition and bonding create significant differences in their properties and applications. differencebetween.comiipseries.org

The primary distinction lies in the nature of their structural linkages. COFs are composed of light elements, such as carbon, hydrogen, nitrogen, and oxygen, linked by strong, robust covalent bonds. nih.govazonano.com In contrast, MOFs are hybrid materials consisting of metal ions or clusters (nodes) connected by organic molecules (linkers) through weaker coordination bonds. differencebetween.comcam.ac.uk

This difference in bonding has profound implications for stability. The strong covalent bonds in COFs typically endow them with high thermal and chemical stability, making them robust in harsh chemical environments. nih.gov MOFs, relying on coordination bonds, can be susceptible to degradation, particularly through hydrolysis, which can limit their use in applications involving water or acidic/basic conditions. nih.gov

However, the presence of metal nodes in MOFs provides unique functionalities not typically found in pure COFs, such as catalytic activity and specific redox properties. nih.gov The tunable porosity and exceptionally high surface areas of many MOFs have made them exemplary materials for gas storage and separation. iipseries.org COFs, while also highly porous, are often lighter than MOFs due to the absence of heavier metal elements. azonano.com

Table 1: Comparative Properties of COFs and MOFs/PCPs

| Feature | Covalent Organic Frameworks (COFs) | Metal-Organic Frameworks (MOFs) / Porous Coordination Polymers (PCPs) |

|---|---|---|

| Building Blocks | Light elements (C, B, N, O, H) linked covalently. nih.gov | Metal ions/clusters and organic linkers. iipseries.org |

| Bonding | Strong covalent bonds. differencebetween.com | Coordination bonds (metal-ligand). differencebetween.com |

| Dimensionality | Typically 2D or 3D structures. differencebetween.com | 1D, 2D, or 3D structures. iipseries.org |

| Stability | Generally high thermal and chemical stability. nih.gov | Stability can be limited, particularly against hydrolysis. nih.gov |

| Key Advantages | Robustness, low density, pre-designable functionality. rsc.orgazonano.com | High surface area, tunable pore sizes, active metal sites for catalysis. nih.goviipseries.org |

Differentiation from Amorphous Porous Polymers

Within the broader category of porous organic polymers (POPs), the key differentiator for COFs is their crystallinity. researchgate.net Unlike their amorphous counterparts, COFs possess long-range structural order, which translates into well-defined, predictable pore structures and a uniform distribution of functional sites. rsc.org

Amorphous porous polymers, by contrast, lack this long-range order, resulting in a more random, hierarchical distribution of pore sizes. researchgate.net This structural difference dictates their suitability for different applications.

The unimodal, precisely defined pore channels of crystalline COFs are ideal for applications requiring size-selective recognition and separation of molecules. researchgate.net The ability to pre-design the framework's geometry allows for the precise spatial arrangement of functional groups within the pores. rsc.orgresearchgate.net Amorphous polymers, with their broader range of pore sizes, can be advantageous for facilitating rapid mass and ion transport, which is beneficial in areas like heterogeneous catalysis. researchgate.net

Recent research has demonstrated that it is possible to convert an amorphous covalent organic polymer into a crystalline COF, highlighting that the primary distinction is the degree of crystallinity rather than the chemical composition itself. rsc.orgrsc.org

Table 2: Crystalline vs. Amorphous Porous Polymers

| Feature | Crystalline Porous Polymers (e.g., COFs) | Amorphous Porous Polymers |

|---|---|---|

| Structural Order | Long-range periodic order, crystalline structure. rsc.org | Lack of long-range order, amorphous structure. researchgate.net |

| Pore Structure | Uniform, well-defined, unimodal pores. researchgate.net | Irregular, hierarchical pore size distribution. researchgate.net |

| Functional Site Distribution | Precise, periodic arrangement of functional groups. rsc.org | Random distribution of functional groups. |

| Key Advantages | Size-selective guest recognition, pre-designable skeletons. rsc.orgresearchgate.net | Facile mass and ion transport. researchgate.net |

| Morphology | Often form regular microstructures like microspheres or nanosheets. rsc.orgacs.org | Typically exhibit irregular, lumpy structures. rsc.org |

Supramolecular Assemblies Incorporating 2,5-Bis(allyloxy)terephthalaldehyde Scaffolds

The molecular architecture of 2,5-Bis(allyloxy)terephthalaldehyde, with its dialdehyde functionality and pendant allyloxy groups, makes it a prime candidate for constructing sophisticated supramolecular structures.

Design and Synthesis of Macrocyclic and Pillar[n]arene Derivatives

The synthesis of macrocycles often relies on the reaction of building blocks with complementary functional groups that can form a closed ring structure. nih.govresearchgate.net The two aldehyde groups on the 2,5-Bis(allyloxy)terephthalaldehyde molecule are well-suited for this purpose. Through Schiff base condensation reactions with various diamines, it is possible to design and synthesize a wide array of imine-linked macrocycles. The geometry of the diamine linker would directly influence the size and shape of the resulting macrocyclic cavity.

Furthermore, the two allyloxy side chains serve as crucial functional handles for post-synthetic modification. These groups can undergo a variety of chemical transformations, such as thiol-ene "click" reactions, to attach other molecules or functional moieties to the macrocyclic scaffold, thereby tailoring its properties for specific applications.

In contrast, the use of 2,5-Bis(allyloxy)terephthalaldehyde as a direct precursor for the synthesis of pillar[n]arenes is not a standard or documented approach. Pillar[n]arenes are a distinct class of macrocycles composed of hydroquinone (B1673460) units (or their derivatives) linked by methylene (B1212753) bridges at their para-positions. researchgate.netbrighton.ac.uk The synthesis of pillar[n]arenes typically involves the acid-catalyzed condensation of a 1,4-dialkoxybenzene with paraformaldehyde. brighton.ac.ukrsc.org The fundamental repeating unit and the synthetic pathway are chemically different from what would be employed starting with a terephthalaldehyde (B141574) derivative. Therefore, while a valuable building block for imine-based frameworks and macrocycles, 2,5-Bis(allyloxy)terephthalaldehyde is not a conventional monomer for pillar[n]arene synthesis.

Advanced Functionalization and Post Synthetic Modification Strategies

Leveraging Allyloxy Pendant Groups for Post-Synthetic Functionalization (PSF)

The allyl groups of 2,5-Bis(allyloxy)terephthalaldehyde integrated into a COF structure are readily accessible for further chemical transformations. This post-synthetic functionalization is a powerful strategy to introduce new functionalities without disrupting the underlying crystalline framework.

Radical Polymerization for Grafting and Side-Chain Modification (e.g., Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) Functionalization)

Radical polymerization presents a versatile method for grafting polymer chains from the allyloxy groups within the COF. This "grafting-from" approach can be initiated by creating radical species on the allyl groups, which then propagate the polymerization of a chosen monomer. A prime example is the functionalization with poly(ethylene glycol) methyl ether methacrylate (PEGMA). This process involves the generation of radicals on the surface of the COF, often through the use of a chemical initiator or by plasma processing, followed by the radical addition of PEGMA monomers. researchgate.netnih.gov

This grafting of PEGMA chains can significantly alter the surface properties of the COF, most notably its hydrophilicity. The long, flexible PEGMA chains can create a brush-like layer on the pore surfaces, which can enhance biocompatibility and reduce non-specific protein adsorption. researchgate.net The extent of grafting and the resulting properties can be controlled by varying reaction conditions such as monomer concentration, initiator type, and reaction time.

Table 1: Illustrative Data on PEGMA Grafting onto a Porous Polymer Surface

| Modification Step | Surface Property | Measurement Technique | Illustrative Value |

| Before Grafting | Water Contact Angle | Goniometry | 85° |

| After PEGMA Grafting | Water Contact Angle | Goniometry | 40° |

| Before Grafting | Protein Adsorption | XPS | High |

| After PEGMA Grafting | Protein Adsorption | XPS | Low |

Application of Thiol-Ene Click Reactions for Covalent Attachment

The thiol-ene click reaction is another highly efficient and widely used method for the post-synthetic modification of allyloxy-functionalized COFs. rsc.orgrsc.org This reaction proceeds via a radical-mediated addition of a thiol compound across the carbon-carbon double bond of the allyl group, forming a stable thioether linkage. rsc.org The reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions, often requiring only UV irradiation or a radical initiator. rsc.org

This strategy allows for the covalent attachment of a wide array of thiol-containing molecules, enabling the introduction of diverse functionalities. For instance, the hydrophilicity of the COF can be precisely tuned by reacting the allyl groups with thiols bearing hydrophilic moieties like hydroxyl or carboxylic acid groups. This modification can improve the dispersibility of the COF in aqueous media and enhance its performance in applications such as water purification. rsc.org

Covalent Binding Mechanisms within COF Skeletons for Enhanced Stability and Functionality

Inverse Vulcanization for Confinement and Covalent Immobilization

Inverse vulcanization is a process where elemental sulfur is copolymerized with an organic crosslinker, such as a diene or in this case, the allyl groups within the COF. nih.govrsc.org This method offers a pathway to create sulfur-rich polymers within the pores of the COF. The process typically involves heating elemental sulfur above its melting and polymerization temperature in the presence of the allyloxy-functionalized COF. The sulfur radicals react with the allyl groups, leading to the formation of a cross-linked polysulfide network confined within the porous structure. liverpool.ac.uk

This covalent immobilization of sulfur can impart new properties to the COF, such as enhanced affinity for heavy metals like mercury or improved performance as a cathode material in lithium-sulfur batteries. nih.govliverpool.ac.uk The degree of sulfur loading and the properties of the resulting composite material can be controlled by the reaction conditions.

Table 2: Potential Impact of Inverse Vulcanization on COF Properties

| Property | Before Inverse Vulcanization | After Inverse Vulcanization |

| Sulfur Content | 0% | High (e.g., >50 wt%) |

| Affinity for Mercury | Low | High |

| Electrochemical Activity | Low | Enhanced |

This table illustrates the potential changes in COF properties following inverse vulcanization, based on general findings in the field.

Strategic Modulation of Framework Properties through Targeted Functional Group Incorporation

The ability to introduce specific functional groups allows for the precise tuning of the framework's properties to meet the demands of particular applications.

Tuning Hydrophilicity and Hydrophobicity for Specific Applications

A key advantage of post-synthetic modification of 2,5-Bis(allyloxy)terephthalaldehyde-based COFs is the ability to modulate their hydrophilic-hydrophobic balance. The pristine COF, with its aromatic backbone and allyloxy groups, is inherently hydrophobic. However, by leveraging the reactivity of the allyl groups, this character can be systematically altered.

For instance, as discussed in section 4.1.2, the thiol-ene click reaction with hydrophilic thiols can render the framework more hydrophilic. Conversely, reaction with long-chain alkyl thiols would increase its hydrophobicity. This tunability is crucial for applications such as selective adsorption, separations, and catalysis, where the interaction between the framework and the target molecules is governed by their relative polarities. An increase in surface polarity, for example, can be observed through a decrease in the water contact angle. nih.gov

Enhancing Charge Carrier Mobility within Conjugated Frameworks

The ability to efficiently transport charge carriers is a defining characteristic of semiconducting materials, underpinning their utility in electronic and optoelectronic devices. In the context of conjugated frameworks, charge carrier mobility is intrinsically linked to the degree of π-orbital overlap and the structural order of the material. The incorporation of 2,5-Bis(allyloxy)terephthalaldehyde into COF structures provides a strategic avenue to influence these factors, primarily through post-synthetic modification of the pendant allyloxy groups.

The rationale behind this approach lies in the ability to construct a well-defined, crystalline framework first, and then introduce functionalities that might otherwise interfere with the initial polymerization and crystallization process. The allyl groups of 2,5-Bis(allyloxy)terephthalaldehyde serve as latent reactive sites. Through various chemical transformations, these groups can be converted into a range of other functionalities, thereby altering the electronic landscape of the COF without disrupting its underlying crystalline structure.

Detailed research into a closely related derivative, 2,5-Bis(allyloxy)terephthalohydrazide, has demonstrated the power of this post-synthetic modification strategy. illinois.edu In these studies, the allyloxy groups were leveraged to graft poly(ethylene glycol) methyl ether methacrylate (PEGMA) onto the COF backbone via radical polymerization. illinois.edu While the primary application in this instance was the development of a solid-state electrolyte with high ionic conductivity, the underlying principle of using the allyloxy group as a handle for functionalization is directly translatable to enhancing electronic charge transport. illinois.edu

For instance, the introduction of electron-withdrawing or electron-donating moieties through the allyloxy side chains can systematically tune the HOMO and LUMO energy levels of the conjugated framework. This modulation of the electronic band structure is a key strategy for optimizing charge injection and transport. Furthermore, post-synthetic modification can be employed to introduce functionalities that promote stronger intermolecular interactions, thereby enhancing π-π stacking and improving charge carrier pathways between the layers of a 2D COF.

While direct experimental data on the charge carrier mobility of COFs synthesized from 2,5-Bis(allyloxy)terephthalaldehyde is not yet prevalent in the literature, the potential can be inferred from the broader understanding of charge transport in COFs. High crystallinity and a well-ordered structure are prerequisites for efficient charge transport, and the judicious choice of monomers and reaction conditions to achieve this is critical. The terephthalaldehyde (B141574) core of the molecule provides a rigid and planar building block conducive to the formation of extended, conjugated networks.

The strategic incorporation of functional groups that can be modified post-synthesis allows for a level of control over the final properties of the material that is difficult to achieve through direct synthesis alone. The allyloxy groups of 2,5-Bis(allyloxy)terephthalaldehyde represent a prime example of this design philosophy, offering a gateway to a wide array of functionalized conjugated frameworks with potentially enhanced charge carrier mobilities.

| Compound/Framework | Functionalization Strategy | Resulting Property | Reference |

| COF from 2,5-Bis(allyloxy)terephthalohydrazide | Post-synthetic grafting of PEGMA onto allyloxy groups. | High ionic conductivity (5.3 × 10⁻⁵ S/cm) in the resulting solid-state electrolyte. | illinois.edu |

| COF from 2,5-bis(methylthio)terephthalaldehyde (B12071377) | Incorporation of electron-rich thioether groups. | Potential for sensing applications due to tuned electronic properties. |

Advanced Applications of 2,5 Bis Allyloxy Terephthalaldehyde Derived Materials

Energy Storage Systems

Materials derived from 2,5-Bis(allyloxy)terephthalaldehyde are at the forefront of research into next-generation energy storage solutions. The ability to form robust, porous frameworks and subsequently functionalize them via the pendant allyloxy groups makes these materials highly adaptable for addressing key challenges in lithium battery technologies.

Development of Solid-State Electrolytes for Lithium Batteries

A significant advancement has been the use of these materials to create solid-state electrolytes, which are crucial for developing safer and more energy-dense lithium batteries. Researchers have synthesized Covalent Organic Frameworks using a related precursor, 2,5-Bis(allyloxy)terephthalohydrazide, which reacts with aldehyde derivatives to form a stable, porous COF. ossila.com The crucial step involves the post-synthetic modification of this framework. rsc.orgrsc.org The pendant allyloxy groups serve as reactive sites for radical polymerization, allowing for the grafting of polymer chains like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) onto the COF backbone. ossila.com

This process results in a flexible, comb-like COF-PEGMA composite that functions as a solid-state electrolyte. The resulting material exhibits impressive properties for lithium-ion conduction, demonstrating the viability of this approach. ossila.com

Table 1: Performance Characteristics of COF-PEGMA Solid-State Electrolyte

| Property | Value | Reference |

| Ionic Conductivity | 5.3 × 10⁻⁵ S/cm | ossila.com |

| Lithium Ion Transference Number (tLi+) | 0.47 | ossila.com |

Engineering of Cathode Materials for Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries offer a theoretical energy density far exceeding conventional lithium-ion batteries, but they are plagued by issues such as the "shuttle effect," where soluble lithium polysulfide intermediates dissolve into the electrolyte, leading to rapid capacity decay. nih.govresearchgate.net Covalent Organic Frameworks are extensively studied as sulfur host materials to mitigate this problem by confining sulfur and its discharge products within a porous, conductive matrix. nih.govnih.gov

While direct application of a 2,5-Bis(allyloxy)terephthalaldehyde-based COF is an area of ongoing research, the strategic advantage of the allyloxy groups is clear. These groups enable post-synthetic modification to introduce specific functionalities aimed at trapping polysulfides. rsc.orgresearchgate.net For instance, strategies such as grafting cationic groups like quaternary ammonium (B1175870) salts into the pores of a COF have been shown to effectively suppress the shuttle effect by electrostatically immobilizing the anionic polysulfides. researchgate.net This approach leads to significantly enhanced cycling stability and capacity retention. researchgate.net The allyloxy groups on a terephthalaldehyde-based framework provide ideal anchor points for similar chemical engineering, paving the way for highly effective cathode materials in Li-S batteries.

Mechanistic Insights into Enhanced Ion Transport and Cycling Performance

The enhanced performance of these materials in energy storage systems stems from several key mechanisms.

Enhanced Ion Transport: In the solid-state electrolyte (COF-PEGMA), the ordered, porous structure of the COF provides well-defined channels for ion movement. The grafted PEGMA chains, known for their ability to solvate and transport lithium ions, create a continuous pathway, leading to high ionic conductivity and a favorable lithium-ion transference number. ossila.com This structure ensures efficient ion transport, a critical factor for battery performance.

Improved Cycling Performance: When used as cathode hosts in Li-S batteries, the primary mechanism for improved performance is the physical and chemical confinement of sulfur and lithium polysulfides. nih.govrsc.org The porous nature of the COF physically traps these species, preventing them from dissolving into the electrolyte. researchgate.net Furthermore, post-synthetic modification enabled by the allyloxy groups can introduce chemical functionalities that strongly bind to polysulfides, providing an additional layer of chemical anchoring. This dual confinement mechanism effectively mitigates the shuttle effect, leading to a dramatic improvement in the battery's long-term cycling stability and capacity retention. researchgate.netrsc.org

Chemical and Biological Sensing Platforms

The unique electronic and structural properties of COFs derived from 2,5-Bis(allyloxy)terephthalaldehyde precursors make them excellent candidates for developing highly sensitive and selective chemical sensors. Their inherent fluorescence and the strategic placement of reactive functional groups are key to their sensing capabilities.

Highly Selective Detection of Metal Ions (e.g., Mercury (II), Copper (II))

A notable application is in the detection of toxic heavy metal ions, such as mercury (II) (Hg²⁺). A COF synthesized from 2,5-Bis(allyloxy)terephthalohydrazide has been demonstrated as a highly effective and selective fluorescent probe for Hg²⁺. ossila.com In this system, the pendant allyloxy groups within the COF structure act as the specific binding sites or acceptors for mercury ions. The framework's design ensures that these binding sites are readily accessible, leading to a highly responsive sensor. The interaction is selective, allowing the sensor to detect Hg²⁺ even in the presence of other competing metal ions. ossila.com This selectivity is crucial for practical applications like water quality monitoring.

Fluorescence-Based Sensing Mechanisms and Probes

The sensing mechanism is based on fluorescence quenching. ossila.com The unmodified Covalent Organic Framework is inherently fluorescent, emitting light when excited at a specific wavelength. Upon the introduction of mercury (II) ions, the ions bind to the allyloxy functional groups within the COF. This binding event disrupts the electronic state of the fluorophore, causing a significant decrease, or "quenching," of the fluorescence intensity. ossila.com

The change in fluorescence is directly proportional to the concentration of the analyte (Hg²⁺), allowing for quantitative detection. The COF material itself serves as the probe, offering a robust and reusable platform for sensing. This "turn-off" sensing mechanism provides a clear and easily detectable signal, forming the basis for a new class of advanced chemical sensors. ossila.com

Table 2: Summary of Chemical Sensing Application

| Analyte | Probe Material | Sensing Mechanism | Key Functional Group | Reference |

| Mercury (II) (Hg²⁺) | COF from 2,5-Bis(allyloxy)terephthalohydrazide | Fluorescence Quenching | Allyloxy Group | ossila.com |

Detection of Nitroaromatic Compounds and Explosives

Covalent Organic Frameworks (COFs) synthesized from terephthaldehyde derivatives have shown significant promise in the detection of nitroaromatic compounds, which are common components of explosives. While specific studies on COFs derived directly from 2,5-Bis(allyloxy)terephthalaldehyde for this purpose are emerging, the broader class of flexible and fluorescent COFs demonstrates the underlying potential. For instance, fully flexible cyclotriphosphazene-based COFs have been successfully employed for the real-time, sensitive, and selective sensing of 2,4,6-trinitrophenol (TNP) and p-nitrophenol (p-NP). rsc.org

The detection mechanism in these systems is often based on fluorescence quenching. The electron-deficient nature of nitroaromatic compounds allows them to interact with the electron-rich porous framework of the COF, leading to a measurable decrease in fluorescence intensity. The quenching efficiency can be quantified by the Stern-Volmer equation, and high quenching constants indicate a strong sensitivity of the sensor towards the analyte. In some cases, both photoinduced electron transfer and Förster resonance energy transfer mechanisms contribute to the quenching effect. rsc.org

Table 1: Performance of a Flexible COF in Nitroaromatic Compound Detection rsc.org

| Analyte | Quenching Constant (Ksv, L·mol⁻¹) | Limit of Detection (LOD, mol·L⁻¹) |

| 2,4,6-trinitrophenol (TNP) | 6.29 × 10⁴ | 1.19 × 10⁻¹¹ |

| p-nitrophenol (p-NP) | 2.17 × 10⁵ | 6.91 × 10⁻¹² |

It is important to note that while the specific use of the allyloxy functional group in this context is still under investigation, the general principle of using functionalized terephthaldehyde-based COFs for explosive detection is well-established.

Applications in Humidity and pH Sensing

The development of sensors for humidity and pH is crucial for numerous applications, including environmental monitoring, industrial process control, and healthcare. Materials derived from 2,5-Bis(allyloxy)terephthalaldehyde are being explored for these purposes due to their tunable porosity and the potential for incorporating responsive functional groups.

For humidity sensing, COFs with electron-rich and electron-deficient structures can act as effective scaffolds. For example, a COF constructed from 2,5-bis(methylthio)terephthalaldehyde (B12071377) (a related terephthaldehyde derivative) and 1,3,5-tris-(4-aminophenyl)triazine has been shown to detect trace amounts of water in organic solvents through fluorescence quenching. bohrium.comnih.gov The interaction between water molecules and the COF framework leads to a decrease in its fluorescence, providing a sensitive detection mechanism. bohrium.comnih.gov

In the realm of pH sensing, COFs can be designed to exhibit pH-responsive fluorescence. A β-ketoenamine-based COF, COF-JLU4, synthesized from 2,5-dimethoxyterephthalohydrazide (B3084889) and triformylphloroglucinol, has been demonstrated as the first COF-based fluorescent pH sensor in aqueous solutions. researchgate.net This COF exhibits changes in its fluorescence intensity and color in response to variations in pH. researchgate.net While not directly using the allyloxy derivative, this study highlights the potential of terephthaldehyde-based COFs in pH sensing applications. Furthermore, nanoscale COFs have been developed for pH-responsive drug delivery, where the material's structure is designed to release a payload under specific pH conditions, such as the acidic environment of tumor tissues. nih.govresearchgate.net

Catalysis and Photocatalysis

The high surface area and ordered porous structure of COFs derived from 2,5-Bis(allyloxy)terephthalaldehyde and its analogs make them excellent platforms for supporting catalytic species. These materials can enhance catalytic activity and stability, and in some cases, participate directly in photocatalytic processes.

Design of COF-Supported Heterogeneous Catalysts (e.g., Palladium Catalysts)

COFs serve as robust supports for transition metal catalysts, particularly palladium, which is widely used in cross-coupling reactions. The immobilization of palladium within a COF can prevent catalyst leaching and aggregation, thus improving reusability. A notable example involves a quinoline-based COF synthesized from 2,5-bis(propargyloxy)terephthalaldehyde, a compound structurally similar to 2,5-Bis(allyloxy)terephthalaldehyde. This COF was used to support palladium species, creating a heterogeneous catalyst for C-H activation reactions. acs.org The resulting catalyst, Pd@Quin-COF-1, demonstrated excellent performance in the C–H arylation of N-methyl indole. acs.org

The characterization of these materials, often using techniques like X-ray photoelectron spectroscopy (XPS), confirms the +2 oxidation state of the palladium centers within the COF. acs.org The electronic properties of the COF, influenced by the nature of the linkers, can also affect the catalytic activity of the supported metal. acs.org

Table 2: Catalytic Performance of a COF-Supported Palladium Catalyst acs.org

| Catalyst | Reaction | Product Yield |

| Pd@Quin-COF-1 | C-H arylation of N-methyl indole | High |

| Pd@Im-COF-2 | C-H arylation of free indoles | Best catalytic performance |

Catalytic Activity in Hydrogen Evolution Reactions (HER)

The quest for clean energy has spurred research into efficient catalysts for the hydrogen evolution reaction (HER). COFs are emerging as promising metal-free or metal-supported catalysts for this purpose. The strategy often involves the introduction of active building blocks, metal ions, or tailored linkages into the COF structure to enhance catalytic performance. rsc.org

While direct studies on 2,5-Bis(allyloxy)terephthalaldehyde-based COFs for HER are still developing, research on related systems provides valuable insights. For example, a one-dimensional COF functionalized with terpyridine units to anchor Pt(II) cations (Pt-Tpy-COF) has shown a high photocatalytic activity for hydrogen evolution from water, with a rate of up to 7.8 mmol g⁻¹ h⁻¹. rsc.org Another study on alkene-linked COFs demonstrated a significantly higher HER rate (2330 µmol h⁻¹ g⁻¹) compared to imine- and imide-linked counterparts, highlighting the importance of the linkage chemistry in photocatalytic activity. nih.gov Fluorinated COFs have also been shown to enhance photocatalytic hydrogen production. researchgate.net

Exploration of Photocatalytic Water Splitting Potentials

Photocatalytic water splitting to produce hydrogen and oxygen is a highly sought-after technology for solar energy conversion. COFs, with their tunable band structures and high porosity, are attractive candidates for this application. The design of donor-acceptor type 2D COFs has been proposed as an effective strategy to create efficient photocatalysts for visible-light-driven water splitting. bohrium.com

Gas Adsorption and Separation Technologies

The uniform and tunable pore sizes of COFs make them ideal materials for gas adsorption and separation. The ability to modify the chemical environment within the pores allows for the selective capture of specific gases.

While specific data for COFs derived from 2,5-Bis(allyloxy)terephthalaldehyde is limited, studies on related porous materials provide a strong indication of their potential. For example, post-synthesis modification of metal-organic frameworks (MOFs) has been shown to significantly enhance CO₂/N₂ selectivity. northwestern.edu The introduction of polar functional groups into the pores can increase the affinity for CO₂. Similarly, porous carbons derived from pyridyl-ligand-based MOFs have exhibited high CO₂/N₂ selectivity, with values around 40-50, which is attributed to the high density of pyridinic Lewis basic sites. nih.gov

The principles demonstrated in these studies, such as tuning pore chemistry and size, are directly applicable to COFs synthesized from functionalized terephthaldehydes. The allyloxy groups in 2,5-Bis(allyloxy)terephthalaldehyde could potentially be further functionalized to enhance the selectivity for specific gases. The development of these materials holds promise for applications in carbon capture from flue gas and other industrial processes.

Carbon Dioxide Capture and Storage

Covalent Organic Frameworks (COFs) are a class of porous crystalline materials that are being extensively researched for their potential in gas storage and separation, including carbon dioxide (CO2) capture. nih.gov The high porosity, large surface area, and tunable nature of COFs make them promising candidates for addressing the challenges of greenhouse gas emissions. nih.govnih.gov While direct studies on COFs derived specifically from 2,5-Bis(allyloxy)terephthalaldehyde for CO2 capture are not yet prevalent, the general principles of COF-based gas capture are applicable.

The design of COFs allows for the incorporation of specific chemical functionalities to enhance CO2 affinity. For instance, amine-functionalized COFs have demonstrated significant capacity for capturing CO2, even from the air. nih.gov The synthesis of COFs using building blocks like 2,5-Bis(allyloxy)terephthalaldehyde could be adapted to include functionalities that have a high affinity for CO2. The porous nature of these frameworks would allow CO2 molecules to be adsorbed onto the large internal surface area. Researchers have successfully synthesized COFs with olefin linkages that, after post-synthetic modification with amines, show high CO2 uptake capacity and can be regenerated at low temperatures. nih.gov Furthermore, computational simulations are employed to predict the CO2 capture performance of various COF structures, guiding the design of new materials. nih.gov The development of stable and cost-effective COFs, such as those based on phosphonic acids, further underscores the potential of this class of materials for large-scale CO2 capture and release applications. eurekalert.org

Precision Molecular Sieving for Gas Separation

The uniform and tunable pore sizes of Covalent Organic Frameworks (COFs) make them ideal candidates for precision molecular sieving, a process that separates gases based on their molecular size and shape. The ordered one-dimensional channels within 2D COFs are particularly well-suited for the rapid and selective transport of gas molecules. jiangnan.edu.cn

The effectiveness of a COF as a molecular sieve is determined by its pore dimensions and the interactions between the gas molecules and the pore walls. By carefully selecting the building blocks, such as derivatives of terephthalaldehyde (B141574), the pore size of the resulting COF can be precisely controlled to allow certain gas molecules to pass through while blocking others. Although specific studies on gas separation using COFs derived from 2,5-Bis(allyloxy)terephthalaldehyde are limited, the principles of reticular chemistry suggest that such materials could be designed for specific gas separation tasks. researchgate.net The development of mixed-matrix membranes, which incorporate COFs into a polymer matrix, is a promising approach to create robust and highly effective materials for gas and liquid separations. researchgate.net

Optoelectronic and Electronic Devices

The versatility of 2,5-Bis(allyloxy)terephthalaldehyde and its derivatives extends into the realm of optoelectronics and electronic devices. The ability to form extended π-conjugated systems makes these materials suitable for use in a variety of electronic components.

Engineering of Organic Semiconductors and High-Performance Thin Films

Organic semiconductors are essential components of modern electronics, and materials derived from terephthalaldehyde derivatives are showing significant promise in this area. sigmaaldrich.commerckmillipore.com While research has often focused on derivatives with longer alkyl chains, such as 2,5-Bis(octyloxy)terephthalaldehyde, the underlying principles apply to the allyloxy variant. sigmaaldrich.comsigmaaldrich.com This class of molecules can act as monomeric precursors for the synthesis of light-emitting polymers like cyano-poly(p-phenylenevinylene) (cyano-PPV). sigmaaldrich.com

The synthesis of organic semiconductors often involves creating extended π-conjugated systems, which can be achieved through the polymerization of functionalized building blocks. merckmillipore.com The resulting polymers can then be processed into thin films, which are the basis for many electronic devices. The performance of these devices is highly dependent on the purity and structural regularity of the semiconductor material.

Table 1: Related Organic Semiconductor Precursors

| Compound Name | Application |

|---|---|

| 2,5-Bis(octyloxy)terephthalaldehyde | Monomeric precursor for cyano-PPV light-emitting polymer sigmaaldrich.com |

Applications in Organic Light-Emitting Diodes (OLEDs), Solar Cells, and Memristors

The development of novel organic semiconductors is crucial for advancing the performance of Organic Light-Emitting Diodes (OLEDs). Materials that can be processed into high-quality thin films and exhibit efficient light emission are highly sought after. sigmaaldrich.com The use of terephthalaldehyde derivatives in the synthesis of light-emitting polymers points to their potential in OLED applications. sigmaaldrich.com For instance, poly(3-alkylthiophenes), a well-studied class of organic semiconductors, are used in OLEDs and exhibit good stability and tunable band gaps. sigmaaldrich.com

While direct applications of 2,5-Bis(allyloxy)terephthalaldehyde in solar cells and memristors have not been extensively reported, the fundamental properties of organic semiconductors suggest potential avenues for research. The tunable electronic properties of COFs and related polymers could be harnessed for light absorption in organic photovoltaics or for resistive switching in memristive devices.

Development of Luminescent and Tuneable White-Emissive COFs

Covalent Organic Frameworks (COFs) with extended π-skeletons can be inherently luminescent. chemistryviews.org A key area of research is the ability to tune the color of this emitted light, with the goal of creating materials that can emit across the visible spectrum, including white light. chemistryviews.orgresearchgate.net This is often achieved by functionalizing the building blocks used to construct the COF. chemistryviews.org

By introducing different functional groups onto the linker molecules, such as terephthalaldehyde derivatives, researchers can alter the electronic properties of the COF and thus control the wavelength of the emitted light. chemistryviews.org For example, vinylene-linked COFs have been shown to exhibit bright emission and high stability, making them suitable for use in white-light-emitting diodes (WLEDs). researchgate.net These COFs can be coated onto a UV-emitting chip to generate high-quality white light. The development of such materials opens up possibilities for new lighting and display technologies.

Environmental Remediation Strategies

Materials derived from 2,5-Bis(allyloxy)terephthalaldehyde have demonstrated significant potential for environmental remediation, particularly in the detection and removal of heavy metal contaminants. A notable example is the use of a Covalent Organic Framework (COF) synthesized from a derivative, 2,5-bis(allyloxy)terephthalohydrazide. ossila.com

This COF, referred to as BATHz-Bt, was specifically designed for the selective detection of mercury ions (Hg²⁺) in water. ossila.com The allyloxy groups within the COF structure act as acceptors for Hg²⁺ ions. The binding of mercury to the framework leads to a quenching of the material's natural fluorescence, providing a clear signal for the presence of the contaminant. ossila.com This makes it a promising material for developing fluorescent probes for environmental monitoring. ossila.com The robust and reusable nature of the COF adds to its practicality for water purification applications. ossila.com

Table 2: COF for Mercury Detection

| COF Name | Building Blocks | Application | Detection Mechanism |

|---|

The development of such functionalized COFs highlights a promising strategy for creating materials tailored for specific environmental remediation tasks, leveraging the principles of molecular recognition and signal transduction. researchgate.netossila.comclinmedjournals.org

Water Purification Technologies, Including Heavy Metal Ion Removal

There is currently no available scientific literature detailing the use of materials derived from 2,5-Bis(allyloxy)terephthalaldehyde for water purification or the removal of heavy metal ions. Consequently, no research findings or data on their adsorption capacities, removal efficiencies, or the conditions under which such processes would operate can be presented.

Computational and Theoretical Investigations of 2,5 Bis Allyloxy Terephthalaldehyde Based Systems

Molecular Modeling and Simulation of Framework Structures and Dynamics

The formation of porous aromatic frameworks from monomers like 2,5-Bis(allyloxy)terephthalaldehyde is a complex process involving aggregation at interfaces, dimerization, and eventual crystallization. qucosa.de Molecular modeling and simulation are crucial tools for understanding these phenomena and predicting the properties of the final framework.

Molecular Dynamics (MD) simulations are frequently employed to study the behavior of organic building blocks at interfaces, such as the air-water interface, which can be a key factor in guiding the synthesis of two-dimensional COFs. qucosa.de These simulations can reveal the preferred orientation of monomers, which is critical for successful polymerization. For terephthalaldehyde-based COFs, MD simulations have been used to investigate the structure and dynamics of ions and water transport within the framework's channels, highlighting the potential for applications like water desalination. rsc.org The simulations can elucidate how the specific geometry and functional groups of the building block, analogous to the allyloxy groups in 2,5-Bis(allyloxy)terephthalaldehyde, influence the framework's interaction with guest molecules. rsc.org

Density Functional based Tight Binding (DFTB) methods offer a computationally efficient way to model the dimerization and initial growth of COF structures, bridging the gap between classical MD and more demanding Density Functional Theory (DFT) calculations. qucosa.de For larger, crystalline 2D COF structures, DFT is the method of choice to determine the ideal monolayer geometry and electronic properties. qucosa.de In the context of terephthalaldehyde-based COFs, simulations often assume a rigid framework to reduce computational cost, a valid approximation for many applications. acs.org

| Computational Method | Application in COF Research | Insights Gained |

| Molecular Dynamics (MD) | Simulating monomer behavior at interfaces; guest molecule transport. qucosa.dersc.org | Preferred monomer orientation, diffusion coefficients, transport mechanisms. rsc.orgacs.org |

| Density Functional based Tight Binding (DFTB) | Modeling dimer formation and early-stage polymerization. qucosa.de | Intermediate structures, initial reaction pathways. |

| Density Functional Theory (DFT) | Calculating ideal 2D crystal structure and electronic properties. qucosa.de | Lattice parameters, bond lengths, band structure. |

First-Principles Calculations for Electronic Band Structures and Charge Transport

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties of materials derived from 2,5-Bis(allyloxy)terephthalaldehyde. These calculations can determine the electronic band structure, the density of states, and key parameters related to charge transport.

The electronic properties of porous aromatic frameworks are heavily influenced by their constituent building blocks. acs.org The introduction of specific functional groups, such as the allyloxy groups in 2,5-Bis(allyloxy)terephthalaldehyde, can tune the electronic structure. DFT calculations on various functionalized porous organic polymers have shown that the choice of linker and functionalization can significantly alter the material's electronic behavior. acs.org

For charge transport, DFT is used to calculate crucial parameters like reorganization energies and transfer integrals. arxiv.org A theoretical study on curved polycyclic aromatic hydrocarbons (PAHs) demonstrated how heteroatom doping and molecular curvature affect these parameters and, consequently, the charge transport properties. arxiv.orgarxiv.org While not a direct study of 2,5-Bis(allyloxy)terephthalaldehyde, the principles are transferable. The allyloxy groups would be expected to influence the molecular packing and electronic coupling between adjacent molecules or layers in a framework, which are critical for efficient charge transport.

A study on dimethoxybenzene derivatives, which share a similar core structure, employed DFT to analyze electronic properties like HOMO and LUMO energy levels and energy gaps. researchgate.net The choice of DFT functional (e.g., PBE, PBE0, B3LYP) and basis set (e.g., 6-311G(d,p), Def2-TZVP) was shown to be critical for obtaining accurate results, with hybrid functionals like B3LYP often providing the lowest total energy for such systems. researchgate.netnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -6.32 | -2.158 | 4.162 |

| 2 | -6.446 | -2.267 | 4.179 |

| 3 | -6.46 | -2.274 | 4.186 |

| 4 | -6.354 | -2.203 | 4.151 |

| 5 | -6.449 | -2.303 | 4.146 |

| 6 | -6.422 | -2.289 | 4.133 |

This table showcases how DFT can be used to predict the electronic properties of functionalized aromatic aldehydes, providing a model for the type of data that could be generated for 2,5-Bis(allyloxy)terephthalaldehyde.

Prediction of Adsorption Mechanisms and Host-Guest Interactions

A primary application of porous frameworks derived from building blocks like 2,5-Bis(allyloxy)terephthalaldehyde is in gas adsorption and separation. Computational methods are indispensable for predicting and understanding these processes at a molecular level.

Grand Canonical Monte Carlo (GCMC) simulations are a standard and powerful tool for predicting the adsorption isotherms and selectivities of gases in COFs. nih.govacs.org High-throughput computational screenings of large databases of hypothetical COFs using GCMC have successfully identified promising candidates for separations like CO2/H2 and CO2/CH4. acs.orgnih.govnih.gov These studies have shown that functional groups on the organic linkers can significantly impact adsorption selectivity. nih.gov The allyloxy groups in a framework derived from 2,5-Bis(allyloxy)terephthalaldehyde would present specific interaction sites for guest molecules, potentially enhancing selectivity for certain gases.

Quantum chemical methods , such as DFT, provide a more detailed understanding of the nature and strength of host-guest interactions. nih.govchemrxiv.org By analyzing the electron density and employing energy decomposition schemes, researchers can decode the contributions of electrostatic, dispersion, and orbital interactions. nih.gov For instance, in a study of cyclodextrin (B1172386) host-guest complexes, DFT calculations were used to characterize the stabilizing interactions, including hydrogen bonding and hyperconjugation effects. nih.gov Such analyses would be invaluable for understanding how guest molecules interact with the allyloxy-functionalized pores of a COF. Appropriately constructed finite cluster models can often reproduce the key interactions of a periodic system at a lower computational cost, making these detailed analyses more tractable. nih.govchemrxiv.org

| Technique | Primary Application | Key Outputs |

| Grand Canonical Monte Carlo (GCMC) | Predicting gas uptake and selectivity. nih.govacs.org | Adsorption isotherms, selectivity, working capacity. nih.gov |

| Density Functional Theory (DFT) | Analyzing the nature of host-guest interactions. nih.govchemrxiv.org | Interaction energies, bond critical points, electron density analysis. nih.gov |

| Molecular Dynamics (MD) | Simulating the diffusion of guest molecules within pores. nih.gov | Diffusion coefficients, permeability. acs.org |

Mechanistic Studies of Reaction Pathways and Stability

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the formation of COFs and to assess the stability of both the monomer and the resulting framework.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers. vub.benih.gov For the formation of imine-based COFs from terephthalaldehyde (B141574) derivatives, DFT could be used to study the mechanism of the condensation reaction with an amine. nih.gov The influence of the allyloxy substituents on the reactivity of the aldehyde groups could be quantified through such studies.

The stability of the monomer and the resulting polymer is also amenable to computational investigation. A study on the polymerization of various o-phthalaldehyde (B127526) derivatives used DFT to estimate the ceiling temperature (Tc), the temperature at which polymerization and depolymerization are in equilibrium. chemrxiv.orgchemrxiv.orgnih.gov The calculations showed that the choice of substituents has a dramatic effect on Tc, with values ranging from below -60 °C to over 100 °C. chemrxiv.org This suggests that the allyloxy groups in 2,5-Bis(allyloxy)terephthalaldehyde would significantly influence the thermal stability and potential for depolymerization of any resulting polymer.

Furthermore, first-principles simulations have been used to understand the degradation mechanisms of related molecules. For 1,4-dimethoxybenzene (B90301) derivatives, DFT calculations identified deprotonation and demethylation as the most likely degradation pathways for their radical cations, depending on the solvent environment. acs.org Similar studies on 2,5-Bis(allyloxy)terephthalaldehyde could predict its stability under various conditions, which is crucial for its application in devices like redox flow batteries.

| Monomer | Substituent | Estimated Tc (°C) | Experimental Tc (°C) |

| M4 | Hexynyl | -60 | -23 |

| M5 | o-PA | - | -36 |

| M6 | Methyl ester | -2 | +13 |

| M7 | Phthalimide | +43 | +74 |

| M8 | Tetrafluoro | +98 | +106 |

This table illustrates the strong influence of substituents on the ceiling temperature of polyphthalaldehydes, as predicted by computational methods and confirmed experimentally.

Future Perspectives and Emerging Research Directions

Innovation in Linkage Chemistries and Topological Diversity for COFs

The dialdehyde (B1249045) functionality of 2,5-Bis(allyloxy)terephthalaldehyde makes it an ideal candidate for the synthesis of Covalent Organic Frameworks (COFs) through the formation of dynamic covalent bonds. Research is ongoing to explore diverse linkage chemistries beyond the commonly used imine and hydrazone bonds. The objective is to create COFs with improved chemical stability and novel electronic properties.

The presence of the allyloxy side chains is of particular interest. These groups can act as reactive handles for post-synthetic modification (PSM) of the COF structure. PSM allows for the introduction of a wide array of functional groups into the COF, thereby tailoring its properties for specific applications. For instance, the allyl groups can undergo thiol-ene "click" reactions, a highly efficient and orthogonal transformation, to introduce new functionalities. This approach circumvents potential incompatibilities of certain functional groups with the initial COF synthesis conditions. illinois.edunih.govrsc.org

Furthermore, the flexibility of the allyloxy groups can influence the stacking behavior of the 2D COF layers, potentially leading to new and complex 3D topologies. The interplay between the linkage chemistry and the conformational freedom of the side chains is a key area of investigation for creating COFs with unprecedented structural diversity. The ability to control the topology of COFs is crucial for tuning their porosity, surface area, and ultimately, their performance in applications such as gas storage and separation.

A related compound, 2,5-Bis(allyloxy)terephthalohydrazide, has been successfully used to synthesize COFs with hydrazone linkages. ossila.com The allyloxy groups in these COFs were further functionalized, demonstrating the viability of this strategy. For example, radical polymerization with poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) yielded a COF-PEGMA composite that functions as a solid-state electrolyte for lithium batteries, exhibiting an ionic conductivity of 5.3 × 10⁻⁵ S/cm. ossila.com

Table 1: Potential Linkage Chemistries and Post-Synthetic Modifications for 2,5-Bis(allyloxy)terephthalaldehyde-based COFs

| Linkage Chemistry | Reactant for COF Synthesis | Post-Synthetic Modification Reaction | Reagent for PSM | Potential Application |

| Imine | Aromatic amines | Thiol-ene "click" reaction | Thiols with various functional groups | Catalysis, sensing |

| Hydrazone | Hydrazides | Radical polymerization | Vinyl monomers | Solid-state electrolytes |

| β-Ketoenamine | Amines | Metalation | Metal precursors | Gas storage, catalysis |

Integration into Hybrid Material Systems and Composites

A significant area of future research is the integration of 2,5-Bis(allyloxy)terephthalaldehyde-based COFs into hybrid material systems and composites. The aim is to combine the unique properties of COFs, such as high porosity and regular structure, with the functionalities of other materials like polymers, nanoparticles, and inorganic frameworks.